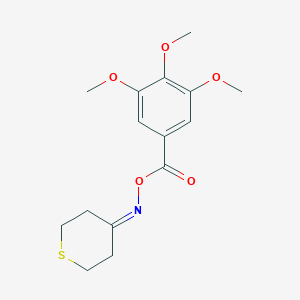

2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound , involves a short and convenient protocol. This method is notable for its broad range of substituents on aromatic rings and high functional group tolerance. The synthesis begins with the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions. The final step involves cyclization via intramolecular reductive amination to yield the desired tetrahydroisoquinolines (Bracher, Glas, & Wirawan, 2021).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines, including the compound in focus, can be complex, often featuring multiple functional groups and stereocenters. The arrangement of these groups within the molecule significantly affects its chemical behavior and interactions. While specific structural details of 2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline are not available in the provided literature, related compounds have been studied using crystallography to understand their conformation and spatial arrangement. For example, the crystal structure of a related dihydroquinazolinone compound revealed that the piperidine ring adopts a half-chair conformation, which might be analogous to the tetrahydroisoquinoline core in terms of spatial configuration (Akkurt et al., 2010).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the rearrangement of methoxy-substituted tetrahydroisoquinolines in formic acid leads to benzazepines, illustrating the compound's reactivity under acidic conditions (McMahon, Thornber, & Ruchirawat, 1982). Additionally, the reaction of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium demonstrates both 1,2 and 1,4 additions, highlighting the compound's nucleophilic sites and reactivity towards organolithium reagents (Orito et al., 2000).

Propriétés

IUPAC Name |

2-[(3-ethoxy-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-22-19-12-15(8-9-18(19)21-2)13-20-11-10-16-6-4-5-7-17(16)14-20/h4-9,12H,3,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJRQMPVAASCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)

![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)

![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)

![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)

![1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)

![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)

![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)

![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)

![N-[rel-(3R,4S)-1-(3-fluoro-4-methoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-2-methoxyacetamide hydrochloride](/img/structure/B5659714.png)

![2-{[(2,3-dihydro-1-benzothien-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5659716.png)